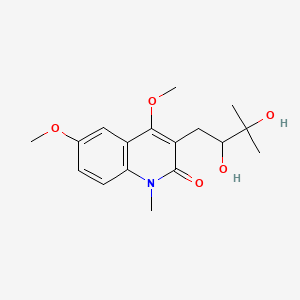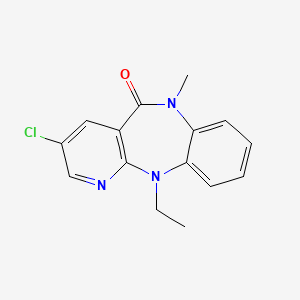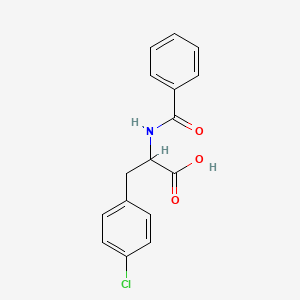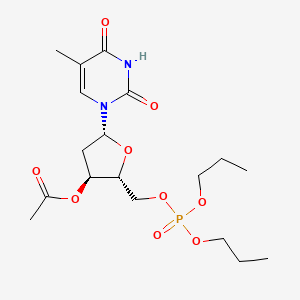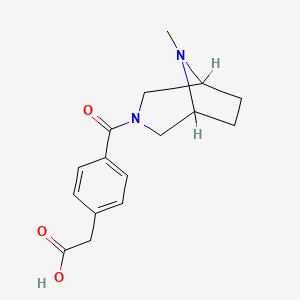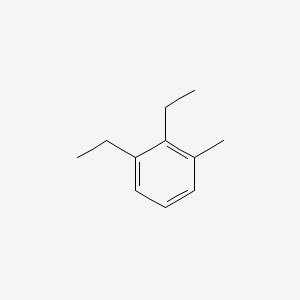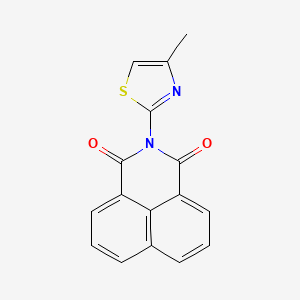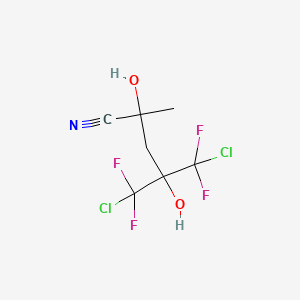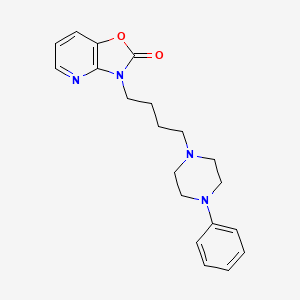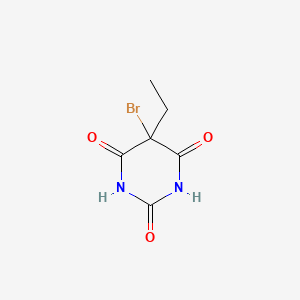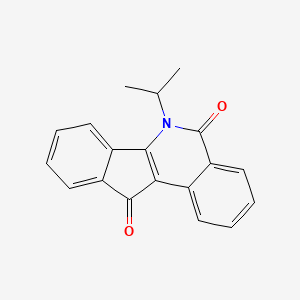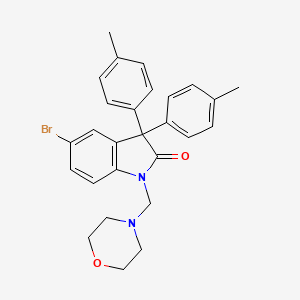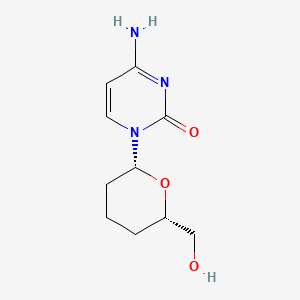
2(1H)-Pyrimidinone, 4-amino-1-((2R,6S)-tetrahydro-6-(hydroxymethyl)-2H-pyran-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyrimidinone, 4-amino-1-((2R,6S)-tetrahydro-6-(hydroxymethyl)-2H-pyran-2-yl)- is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by its unique structure, which includes a pyrimidinone ring substituted with an amino group and a tetrahydro-6-(hydroxymethyl)-2H-pyran-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-((2R,6S)-tetrahydro-6-(hydroxymethyl)-2H-pyran-2-yl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions to form the pyrimidinone ring, followed by the introduction of the amino and tetrahydro-6-(hydroxymethyl)-2H-pyran-2-yl groups through subsequent reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications. The industrial production process may also include purification steps, such as crystallization or chromatography, to achieve the desired level of purity.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-1-((2R,6S)-tetrahydro-6-(hydroxymethyl)-2H-pyran-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The amino group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized pyrimidinone derivatives.
Applications De Recherche Scientifique
2(1H)-Pyrimidinone, 4-amino-1-((2R,6S)-tetrahydro-6-(hydroxymethyl)-2H-pyran-2-yl)- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-((2R,6S)-tetrahydro-6-(hydroxymethyl)-2H-pyran-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2(1H)-Pyrimidinone, 4-amino-1-((2R,6S)-tetrahydro-6-(hydroxymethyl)-2H-pyran-2-yl)-
- 2(1H)-Pyrimidinone, 4-amino-1-((2R,6S)-tetrahydro-6-(hydroxymethyl)-2H-pyran-2-yl)-
- 2(1H)-Pyrimidinone, 4-amino-1-((2R,6S)-tetrahydro-6-(hydroxymethyl)-2H-pyran-2-yl)-
Uniqueness
The uniqueness of 2(1H)-Pyrimidinone, 4-amino-1-((2R,6S)-tetrahydro-6-(hydroxymethyl)-2H-pyran-2-yl)- lies in its specific structural features and the resulting chemical and biological properties. Compared to similar compounds, it may exhibit distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
132198-21-1 |
|---|---|
Formule moléculaire |
C10H15N3O3 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
4-amino-1-[(2R,6S)-6-(hydroxymethyl)oxan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O3/c11-8-4-5-13(10(15)12-8)9-3-1-2-7(6-14)16-9/h4-5,7,9,14H,1-3,6H2,(H2,11,12,15)/t7-,9+/m0/s1 |
Clé InChI |
HJAFVRYMUIMPCH-IONNQARKSA-N |
SMILES isomérique |
C1C[C@H](O[C@H](C1)N2C=CC(=NC2=O)N)CO |
SMILES canonique |
C1CC(OC(C1)N2C=CC(=NC2=O)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


